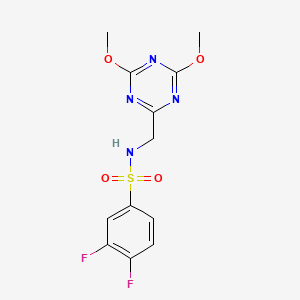

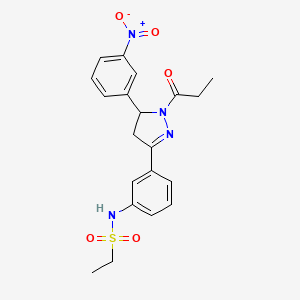

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3,4-difluorobenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound seems to be a derivative of 4,6-dimethoxy-1,3,5-triazine . The 4,6-dimethoxy-1,3,5-triazine derivatives are known for their use in the activation of carboxylic acids, particularly for amide synthesis .

Synthesis Analysis

While specific synthesis information for this compound is not available, related compounds such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) are synthesized by the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) in THF .

Chemical Reactions Analysis

The compound, being a derivative of 4,6-dimethoxy-1,3,5-triazine, might be involved in similar reactions. For instance, DMTMM is used for the activation of carboxylic acids, particularly for amide synthesis . It can also be used to make esters from the corresponding alcohol and carboxylic acid .

科学的研究の応用

Peptide Synthesis

This compound is used as a reagent for activating carboxylic acids in solution and solid phase peptide synthesis . It plays a crucial role in the formation of peptide bonds, which are the primary links joining amino acids in proteins .

Amide Synthesis

The compound is a highly effective coupling reagent used for amide synthesis . It facilitates the condensation of carboxylic acids and amines to form the corresponding amides .

Ester Preparation

In addition to amide synthesis, this compound is also used for the preparation of esters . It aids in the esterification of carboxylic acids with alcohols to produce the corresponding esters .

Pharmaceutical Intermediate

The compound serves as a pharmaceutical intermediate . It is used in the synthesis of various pharmaceutical drugs, contributing to the development of new treatments and therapies .

5. Development of Carboxymethyl Cellulose (CMC) Films The compound has been used as a cross-linking agent for the development of carboxymethyl cellulose (CMC) films for food packaging . The presence of the compound effectively improved moisture uptake, moisture content, water vapour permeability, water solubility of the films, oil resistance together with good biodegradability .

Synthesis of Other Chemical Compounds

This compound was quantitatively synthesized by the coupling of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine (NMM) in THF . This indicates its potential use in the synthesis of other chemical compounds .

作用機序

Mode of Action

It is known that the compound can act as a coupling reagent in peptide synthesis . It facilitates the formation of amide bonds between carboxylic acids and amines .

Biochemical Pathways

The compound is involved in the synthesis of esters and peptides in both solution and solid-phase . It also plays a role in the cyclization of linear tetrapeptides . The by-product of the reaction with this compound, 2-hydroxy-4,6-dimethoxy-1,3,5-triazine, is highly water soluble and can be easily removed from the main reaction product .

Result of Action

The molecular and cellular effects of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3,4-difluorobenzenesulfonamide’s action are largely dependent on its role as a coupling reagent in peptide synthesis . It facilitates the formation of amide bonds, which are crucial in the structure of peptides and proteins .

Action Environment

The action of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3,4-difluorobenzenesulfonamide can be influenced by various environmental factors. For instance, the amount of alcohols can be reduced to a stoichiometric amount by conducting the reaction in tetrahydrofuran

特性

IUPAC Name |

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,4-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2N4O4S/c1-21-11-16-10(17-12(18-11)22-2)6-15-23(19,20)7-3-4-8(13)9(14)5-7/h3-5,15H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVJRIGCAYXJVJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNS(=O)(=O)C2=CC(=C(C=C2)F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Methylamino)thian-4-yl]ethanol;hydrochloride](/img/structure/B2802094.png)

![2-{[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B2802096.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2802099.png)

![(2'R,4S)-6-Chlorospiro[chromane-4,1'-cyclopropane]-2'-carboxylic acid](/img/structure/B2802101.png)

![N-(2-Methoxy-4-methylsulfanylbutyl)-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide](/img/structure/B2802102.png)

![1-[(2,5-Difluorophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2802108.png)

![Methyl 2-[(4,6-difluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2802111.png)

![[2-Bromo-5-(difluoromethoxy)phenyl]methanol](/img/structure/B2802112.png)